

An In-depth Technical Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Bromo-2-methyl-1-propanol

Cat. No.: B152011

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-(-)-3-Bromo-2-methyl-1-propanol**, a chiral halogenated alcohol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to its specific stereochemistry and reactive functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

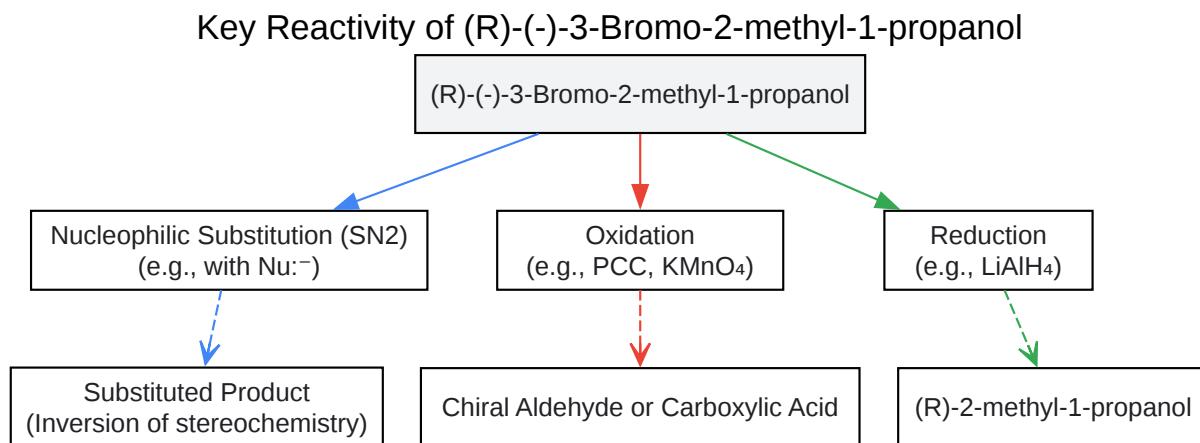
Core Chemical and Physical Properties

(R)-(-)-3-Bromo-2-methyl-1-propanol is a combustible liquid at room temperature. Its key physical and chemical identifiers and properties are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ BrO	[1]
Molecular Weight	153.02 g/mol	
CAS Number	93381-28-3	
Appearance	Liquid	
Boiling Point	73-74 °C at 9 mmHg	[1]
Density	1.461 g/mL at 20 °C	[1]
Refractive Index (n ₂₀ /D)	1.484	
Optical Activity ([α] ₂₅ /D)	-6.6° (c = 2 in chloroform)	
Flash Point	187 °F (86.1 °C)	[1]
InChI Key	KIBOHRIGZMLNNS- BYPYZUCNSA-N	[1]
SMILES String	C--INVALID-LINK--CBr	

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **(R)-(-)-3-Bromo-2-methyl-1-propanol**. Available spectral information includes:


- ¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[\[2\]](#)
- IR: Infrared spectroscopy data has been documented.[\[3\]](#)
- Mass Spectrometry: Mass spectral data is also available.[\[3\]](#)

Chemical Reactivity and Applications

The chemical behavior of **(R)-(-)-3-Bromo-2-methyl-1-propanol** is dictated by its primary alcohol and primary bromide functional groups, as well as its chiral center.

- Nucleophilic Substitution: The carbon-bromine bond is susceptible to attack by various nucleophiles. These reactions, typically proceeding via an SN2 mechanism, result in the displacement of the bromide ion and an inversion of configuration at the stereocenter. Common nucleophiles include hydroxides, amines, thiolates, and cyanide ions.[4]
- Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent (e.g., PCC, KMnO4) determines the final product.[4] These transformations are valuable for creating chiral acids while preserving the stereochemistry.[4]
- Reduction: The C-Br bond can be reduced to a C-H bond using reducing agents like lithium aluminum hydride (LiAlH4), which would yield (R)-2-methyl-1-propanol.[4]

The reactivity of this molecule is summarized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Chemical reactivity pathways of **(R)-(-)-3-Bromo-2-methyl-1-propanol**.

This molecule is a significant chiral building block in the synthesis of complex, biologically active molecules. Its defined stereochemistry is critical for the efficacy of many pharmaceutical drugs. Notable applications include its use as a key intermediate or starting material in the total synthesis of:

- Epothilone C: A microtubule-stabilizing agent with potential antitumor properties.[4]
- Bistramide A: A marine natural product exhibiting cytotoxic activity.[4]

It also serves in the preparation of chiral auxiliaries which are instrumental in asymmetric synthesis.[4]

Proposed Experimental Protocols

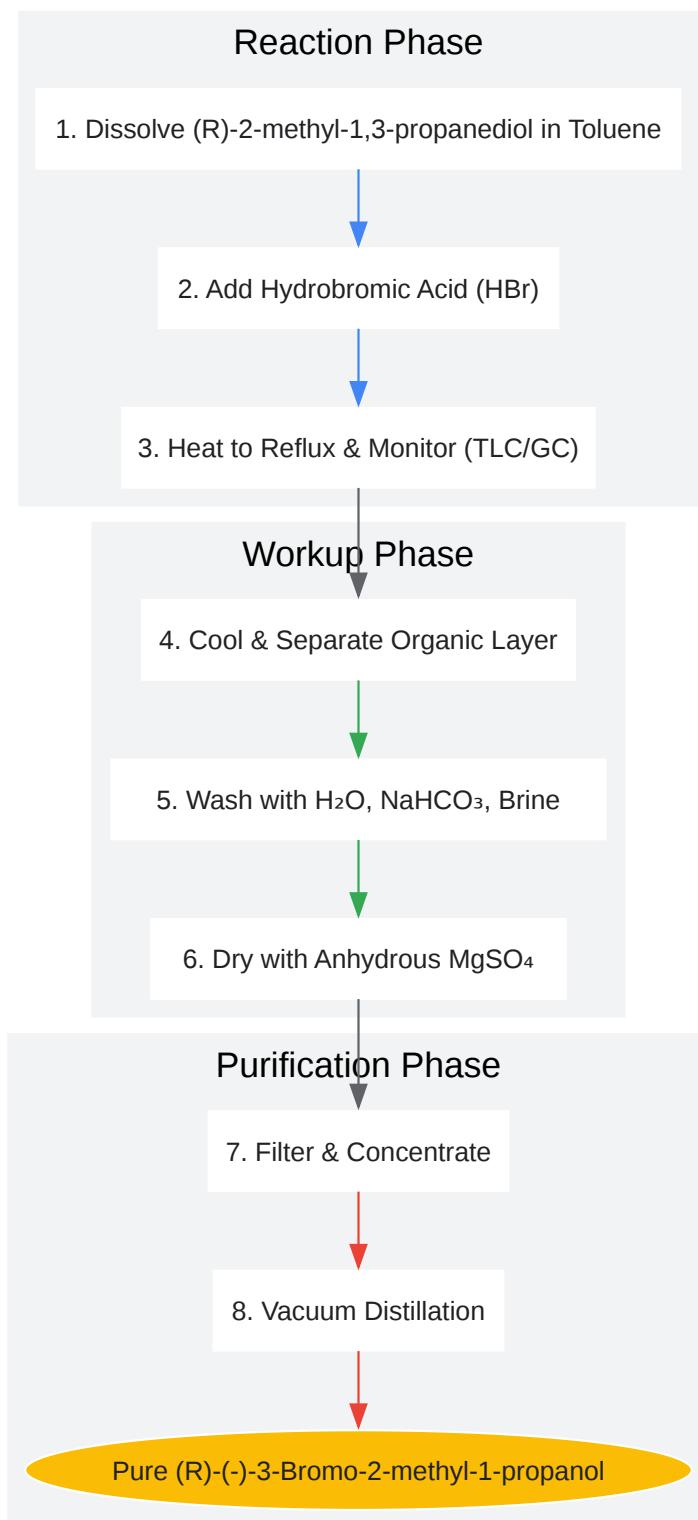
While a specific, detailed protocol for the synthesis of **(R)-(-)-3-Bromo-2-methyl-1-propanol** is not readily available in the cited literature, a plausible synthetic route can be proposed based on analogous reactions, such as the selective bromination of diols or triols.[5][6] A common approach involves the selective monobromination of a suitable precursor like (R)-2-methyl-1,3-propanediol.

This proposed method involves the selective conversion of one primary hydroxyl group to a bromide using a suitable brominating agent.

Reaction: (R)-2-methyl-1,3-propanediol + HBr → **(R)-(-)-3-Bromo-2-methyl-1-propanol** + H₂O

Detailed Steps:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-2-methyl-1,3-propanediol in a suitable solvent like toluene.
- Reagent Addition: To the stirred solution, slowly add a controlled amount (e.g., 1.1 equivalents) of 48% aqueous hydrobromic acid.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
 - Separate the organic layer.


- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

• Purification:

- Filter off the drying agent.
- Concentrate the organic phase under reduced pressure using a rotary evaporator.
- The crude product can then be purified by vacuum distillation to yield pure **(R)-(-)-3-Bromo-2-methyl-1-propanol**.

The following diagram illustrates the proposed experimental workflow.

Proposed Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the synthesis and purification of the target compound.

Safety Information

(R)-(-)-3-Bromo-2-methyl-1-propanol is a chemical that requires careful handling.

- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.
- Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3.
- Target Organs: Respiratory system.
- Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. alfa-chemistry.com [alfa-chemistry.com]
2. (R)-(-)-3-BROMO-2-METHYL-1-PROPANOL(93381-28-3) 1H NMR spectrum [chemicalbook.com]
3. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. (R)-(-)-3-Bromo-2-methyl-1-propanol (93381-28-3) for sale [vulcanchem.com]
5. benchchem.com [benchchem.com]
6. Page loading... [guidechem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152011#r-3-bromo-2-methyl-1-propanol-chemical-properties\]](https://www.benchchem.com/product/b152011#r-3-bromo-2-methyl-1-propanol-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com